REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C[O-].[Na+].[C:17]([O:24][CH3:25])(=[O:23])[CH2:18][C:19]([O:21][CH3:22])=[O:20]>[Cu]Br>[CH3:22][O:21][C:19](=[O:20])[CH:18]([C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])[C:17]([O:24][CH3:25])=[O:23] |f:1.2|
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Name
|
Sodium methoxide
|
Quantity
|
48.3 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
copper (I) bromide
|
Quantity
|
5.4 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the contents stirred for 18 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
exothermed to 480° C
|
Type
|
TEMPERATURE
|
Details
|
the contents heated to 85° C. for 6 hrs
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
to completely consume the 2-chloro-4-nitrobenzoic
|
Type
|
ADDITION
|
Details
|
Water (900 mL) was added to the cooled reaction
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
ADDITION
|
Details
|
toluene (900 mL) added
|
Type
|
FILTRATION
|
Details
|
filtered through celite, and aqueous layer
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
ADDITION
|
Details
|
Fresh toluene (1800 mL) was added to the aqueous layer
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed
|
Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give a white soid (78.1 g, 70%) mp=153° C.
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
COC(C(C(=O)OC)C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |